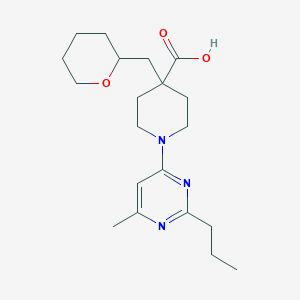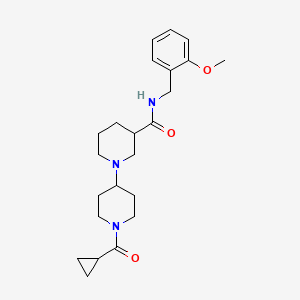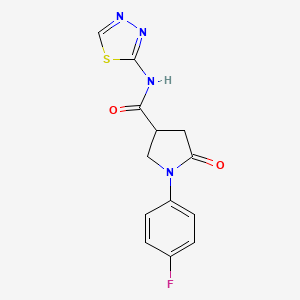![molecular formula C22H18N2O B5289845 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5289845.png)
5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor of the bromodomain and plant homeodomain finger-containing protein (BPTF), which is a member of the chromatin-remodeling complex.
Mécanisme D'action
The 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor works by binding to the bromodomain of this compound, which prevents its interaction with acetylated histones. This, in turn, inhibits the activity of the chromatin-remodeling complex and alters the expression of genes that are regulated by this complex.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the expression of genes involved in cell cycle regulation, cell proliferation, and apoptosis. Additionally, it has been shown to inhibit the growth of cancer cells and may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of the 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor is its specificity for this compound. This allows researchers to selectively target this protein and study its role in various biological processes. However, one of the limitations of the this compound inhibitor is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the study of the 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor. One potential area of research is the development of more potent and selective inhibitors of this compound. Additionally, the this compound inhibitor may have potential applications in the treatment of cancer and other diseases, and further studies are needed to explore these possibilities. Finally, the this compound inhibitor may have applications in the study of epigenetic regulation and gene expression, and further studies are needed to elucidate its mechanisms of action in these areas.
In conclusion, the this compound inhibitor is a small molecule inhibitor of the chromatin-remodeling complex that has potential applications in scientific research. Its specificity for this compound allows researchers to selectively target this protein and study its role in various biological processes. However, its potential toxicity may limit its use in certain experimental systems. Further studies are needed to explore the potential applications of the this compound inhibitor in cancer therapy and epigenetic regulation.
Méthodes De Synthèse
The synthesis of 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves the reaction of 3-aminopyridine with 1,2,3,4-tetrahydrobenzo[a]phenanthrene-1,4-dione in the presence of a palladium catalyst. The reaction yields the desired product in good yields and high purity.
Applications De Recherche Scientifique
The 5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one inhibitor has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of this compound, which is a key component of the chromatin-remodeling complex. This complex plays a crucial role in regulating gene expression and is involved in a wide range of biological processes, including development, differentiation, and disease.
Propriétés
IUPAC Name |
5-pyridin-3-yl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-19-9-3-8-17-20-16-7-2-1-5-14(16)10-11-18(20)24-22(21(17)19)15-6-4-12-23-13-15/h1-2,4-7,10-13,22,24H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGYPMLJUCPRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5289764.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289795.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5289797.png)
![(3S*,5R*)-1-(4-methoxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5289798.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5289800.png)

![N-(3-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5289820.png)



![methyl 5-[(4-biphenylyloxy)methyl]-2-furoate](/img/structure/B5289853.png)
![N-({1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5289858.png)
![N-(4-chlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5289862.png)
